molecular formula C12H9N B11914603 6-Methylnaphthalene-1-carbonitrile CAS No. 71235-73-9

6-Methylnaphthalene-1-carbonitrile

Cat. No.: B11914603
CAS No.: 71235-73-9
M. Wt: 167.21 g/mol
InChI Key: WKKYKNUFFPNPQW-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₂H₉N It is a derivative of naphthalene, characterized by a methyl group at the sixth position and a nitrile group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnaphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methylnaphthalene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of 6-methylnaphthalene followed by a subsequent reaction with a suitable nitrile source. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: 6-Methylnaphthalene-1-carboxylic acid or 6-methylnaphthalene-1-ketone.

    Reduction: 6-Methylnaphthalene-1-amine.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

6-Methylnaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-methylnaphthalene-1-carbonitrile exerts its effects depends on the specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylnaphthalene-1-carboxaldehyde
  • 6-Methylnaphthalene-1,2-dione
  • 6-Methylnaphthalene-1,4-dione

Uniqueness

6-Methylnaphthalene-1-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

71235-73-9

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

6-methylnaphthalene-1-carbonitrile

InChI

InChI=1S/C12H9N/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7H,1H3

InChI Key

WKKYKNUFFPNPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)C#N

Origin of Product

United States

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